molecular formula C16H16N2O B8200077 (S)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

(S)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

Cat. No.: B8200077
M. Wt: 252.31 g/mol
InChI Key: WBCZOFONBRUOCR-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles It is characterized by the presence of a benzyl group, a pyridin-2-ylmethyl group, and a dihydrooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzylamine derivative with a pyridine-2-carboxaldehyde in the presence of an acid catalyst to form the dihydrooxazole ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The benzyl and pyridin-2-ylmethyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions include various substituted oxazoles, dihydrooxazoles, and other derivatives with modified functional groups.

Scientific Research Applications

(S)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrothiazole
  • (S)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydroimidazole
  • (S)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrotriazole

Uniqueness

(S)-4-Benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is unique due to its specific structural features, such as the presence of both benzyl and pyridin-2-ylmethyl groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for asymmetric synthesis and chiral studies.

Properties

IUPAC Name

(4S)-4-benzyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-2-6-13(7-3-1)10-15-12-19-16(18-15)11-14-8-4-5-9-17-14/h1-9,15H,10-12H2/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCZOFONBRUOCR-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)CC2=CC=CC=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)CC2=CC=CC=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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